molecular formula C6H8N4O3 B14600437 2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide CAS No. 59653-13-3

2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide

Cat. No.: B14600437
CAS No.: 59653-13-3
M. Wt: 184.15 g/mol
InChI Key: AVOBWYIQSABXDK-UHFFFAOYSA-N
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Description

2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a cyano group, a methoxyimino group, and a methylcarbamoyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with methoxyamine hydrochloride in the presence of a base, followed by the introduction of a methylcarbamoyl group through carbamoylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The cyano and methoxyimino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2-(methoxyimino)acetamidine
  • 2-Cyano-2-(hydroxyimino)acetamide
  • 2-Cyano-2-(methoxyimino)acetamide

Uniqueness

2-Cyano-2-(methoxyimino)-N-(methylcarbamoyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain biochemical assays.

Properties

CAS No.

59653-13-3

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N-methoxy-2-(methylcarbamoylamino)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C6H8N4O3/c1-8-6(12)9-5(11)4(3-7)10-13-2/h1-2H3,(H2,8,9,11,12)

InChI Key

AVOBWYIQSABXDK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)C(=NOC)C#N

Origin of Product

United States

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